molecular formula C10H14ClN3O B12223796 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12223796
M. Wt: 227.69 g/mol
InChI Key: SZDPWCMRWIZIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected via a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted methanamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The furan and pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: A compound with insecticidal and antifungal properties.

Uniqueness

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10;/h2-6,11H,7-8H2,1H3;1H

InChI Key

SZDPWCMRWIZIFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.